3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide
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Overview
Description
3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide is an organic compound with a complex structure. It combines functionalities from pyrimidine and fluorobenzamide, rendering it significant in various chemical and biological applications.
Scientific Research Applications
The compound has diverse applications:
Chemistry: Acts as an intermediate in organic synthesis for complex molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug design for targeting specific proteins or pathways.
Industry: Utilized in the manufacture of specialized chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine starting from 2,4-dioxopyrido[2,3-d]pyrimidine.
Step 2: Formation of 4-fluoro-N-(2-chloroethyl)benzamide via nucleophilic substitution using 4-fluorobenzoic acid and 2-chloroethylamine.
Step 3: Combination of the two intermediates under acidic or basic conditions to produce the target compound.
Industrial Production Methods
Large-scale production generally involves:
Optimized reaction conditions: Controlled temperature, pressure, and pH to maximize yield and purity.
Purification steps: Chromatography and crystallization techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation at the nitrogen atom in the pyrimidine ring.
Reduction: Reduction can occur at the chloro and fluorine substituents under suitable conditions.
Substitution: Halogen substitution is possible with nucleophiles.
Common Reagents and Conditions
Oxidation agents: Hydrogen peroxide, potassium permanganate.
Reduction agents: Lithium aluminum hydride, hydrogen gas over palladium.
Substitution agents: Sodium azide, methoxide ions.
Major Products Formed
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Azido-substituted benzamides or methoxy derivatives.
Mechanism of Action
Mechanism
The compound interacts primarily through:
Hydrogen bonding: With active sites of enzymes or receptors.
Hydrophobic interactions: With lipid membranes and hydrophobic pockets in proteins.
Molecular Targets and Pathways
Enzymes: Inhibits or modulates enzyme activity by binding to their active or allosteric sites.
Signaling pathways: Affects cellular signaling by interacting with specific receptors or proteins.
Comparison with Similar Compounds
3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide stands out due to its unique structural features and reactivity.
Similar Compounds
N-ethyl-4-fluorobenzamide: Similar structure, lacks the pyrimidine moiety.
3-chloro-N-(2-(2,4-dioxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Similar, but without the fluorine substitution.
Its unique combination of chloro, fluorine, and pyrimidine functionalities makes it particularly versatile for applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O3/c17-11-8-9(3-4-12(11)18)14(23)20-6-7-22-15(24)10-2-1-5-19-13(10)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZIEOJNMCXWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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